molecular formula C20H18N2O2 B2964105 (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide CAS No. 873857-57-9

(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide

Cat. No.: B2964105
CAS No.: 873857-57-9
M. Wt: 318.376
InChI Key: WWFAQGBRUFIXQU-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the 2-imino-2H-chromene-3-carboxamide family, characterized by an 8-allyl substitution and a benzylimino group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry research. Compounds within this class have been identified as potential cytotoxic agents , with studies showing that analogous structures exhibit potent inhibitory activity against cancer cell lines such as MOLT-4 and SK-OV-3 . The mechanism of action is proposed to involve the inhibition of the enzyme AKR1B10 (aldo-keto reductase family 1 member B10) , a target recognized for its role in the development of various cancers . Molecular docking studies of similar molecules suggest that the 2-imino-2H-chromene core can form critical hydrogen-bonding interactions within the catalytic site of AKR1B10, specifically with residues like Val301 and Leu302, which may underpin its biological activity . Furthermore, the 8-allyl moiety may contribute to the compound's bioactive profile. Allyl compounds are known to possess diverse pharmacological properties, and their incorporation into chemical structures can influence bioavailability and biological interactions . Beyond oncology research, structurally related chromene-3-carboxamide derivatives have also been investigated as efficient corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in materials science . Researchers value this compound as a key intermediate for synthesizing more complex heterocyclic systems, such as chromeno[2,3-b]pyridines, via reactions like the Friedländer annulation, to explore novel chemical space and biological activities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylimino-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-7-15-10-6-11-16-12-17(19(21)23)20(24-18(15)16)22-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFAQGBRUFIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective applications. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a benzopyran structure. The presence of the allyl and benzylimino substituents suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:

StudyCell LineIC50 (µM)Mechanism of Action
A5495.4Induction of apoptosis, cell cycle arrest in G0/G1 phase
HeLa4.8Inhibition of ERK1/2 phosphorylation
MCF-76.1Disruption of microtubule assembly
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which is a desirable effect in cancer treatment.
  • Inhibition of Key Signaling Pathways : Research indicates that this compound inhibits critical pathways such as ERK1/2 signaling, which is often activated in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound exhibits neuroprotective effects that may be beneficial in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results are summarized below:

CompoundAChE Inhibition IC50 (µM)
This compound4.5
Standard Drug (Donepezil)0.5

The compound demonstrated significant AChE inhibition, suggesting potential use in Alzheimer's treatment by increasing acetylcholine levels in the brain.

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating its effectiveness as an antitumor agent.
  • Neuroprotective Models : In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural Modifications and Pharmacological Implications

Chromene derivatives vary in substituents at positions 2, 3, and 8, which critically influence bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Chromene Derivatives
Compound Name Position 8 Substituent Position 2 Substituent Position 3 Substituent Key Biological Activities References
(E)-8-Allyl-2-(benzylimino)-2H-chromene-3-carboxamide Allyl Benzylimino Carboxamide Antitumor, antiviral
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Methoxy 2-Chlorophenylamide Carboxylic acid Not explicitly reported
2-Benzylamino-8-methoxy-4H-chromene-3-carbonitrile Methoxy Benzylamino Carbonitrile Studied for ADME properties
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide 6-Methyl Oxo Carboxamide Crystal structure analysis
8-Allyl-N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Allyl Oxo Carboxamide (sulfonamide) Undisclosed (structural focus)
Key Observations:

Methoxy groups (e.g., in compound 15 and 2-benzylamino derivatives ) may reduce metabolic stability due to susceptibility to demethylation.

Position 2 Substituents: The benzylimino group in the target compound enables π-π interactions with aromatic residues in target proteins, a feature absent in oxo (e.g., quinolin-6-yl derivative ) or carbonitrile analogues . 2-Chlorophenylamide (compound 15 ) introduces electronegativity, which may enhance binding via halogen bonds but could increase steric hindrance.

Position 3 Substituents: Carboxamide (target compound , quinolin-6-yl derivative ) supports hydrogen bonding, critical for target engagement. Carbonitrile (compound in ) offers metabolic resistance but lacks hydrogen-bonding capacity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The allyl group in the target compound increases logP compared to methoxy derivatives, favoring passive diffusion .
  • Solubility : Carboxamide groups enhance aqueous solubility relative to carbonitriles .
  • ADME Profiles: 2-Benzylamino-8-methoxy derivatives exhibit favorable Lipinski descriptors, suggesting oral bioavailability , while the target compound’s allyl group may require prodrug strategies for optimal absorption.

Q & A

Q. What are the optimal synthetic routes for (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide, and how can reaction conditions be scaled for reproducibility?

The synthesis typically involves coupling 8-allylchromene-3-carboxaldehyde derivatives with benzylamine under controlled conditions. Key steps include:

  • Aldimine formation : Reacting the aldehyde group with benzylamine in ethanol under reflux, monitored by TLC for imine bond formation .
  • Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Scaling requires solvent recycling and industrial-grade reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

  • 1H/13C NMR :
    • 1H NMR : Allyl protons (δ 5.1–5.8 ppm, multiplet), benzylimino N–H (δ 8.2–8.5 ppm), and chromene aromatic protons (δ 6.8–7.6 ppm) .
    • 13C NMR : Carbonyl (C=O, δ 165–170 ppm), chromene C-2 (δ 155–160 ppm), and allyl carbons (δ 115–125 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak [M+H]+ and fragmentation patterns (e.g., loss of benzyl group) validate the structure .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

  • Enzyme inhibition : MAO-B inhibition assays using kynuramine as a substrate, comparing IC₅₀ values to reference inhibitors (e.g., selegiline) .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) and fungal strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic index .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in this compound?

  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles. SHELXT/SHELXL refine the structure, revealing planar chromene and benzylimino moieties .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking). For example, H-bonding between the carboxamide oxygen and adjacent aromatic protons stabilizes crystal packing .

Q. What computational strategies predict the compound’s binding affinity to targets like MAO-B?

  • Molecular docking (AutoDock Vina) : Dock the compound into MAO-B’s active site (PDB: 2V5Z). Key interactions include π-π stacking with Tyr398 and hydrogen bonding with Gln206 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, solvent controls) to rule out false positives/negatives .
  • Meta-analysis : Compare results across cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) to identify cell-specific effects .

Q. What role does the benzylimino group play in the compound’s reactivity and bioactivity?

  • Chemical reactivity : The imine group participates in Schiff base rearrangements and acts as a directing group in C–H activation reactions (e.g., Ru-catalyzed hydroarylation) .
  • Bioactivity : The benzyl moiety enhances lipophilicity, improving blood-brain barrier penetration for neurodegenerative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.